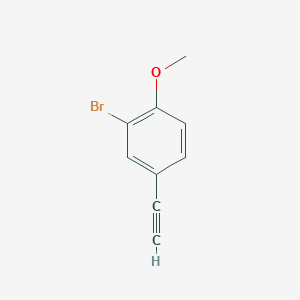

2-Bromo-4-ethynyl-1-methoxybenzene

Descripción

Contextualization within Aromatic Halides and Terminal Alkynes in Chemical Research

Aromatic halides and terminal alkynes are foundational components in modern synthetic chemistry. researchgate.net Aromatic halides, such as the bromo-substituted benzene (B151609) ring in the title compound, are key substrates in a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. researchgate.netresearchgate.net These reactions are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. rptu.de

Terminal alkynes, characterized by a hydrogen atom attached to a triply bonded carbon, exhibit unique reactivity. researchgate.net The terminal C-H bond is weakly acidic (pKa ≈ 25), allowing for deprotonation to form highly nucleophilic acetylides. researchgate.net These acetylides are crucial for carbon chain extension and are the cornerstone of the Sonogashira coupling. Furthermore, terminal alkynes are key participants in "click chemistry," particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are prized for their efficiency and specificity in creating complex molecules and materials. researchgate.net

Significance of Multifunctional Aromatic Building Blocks in Advanced Organic Synthesis

The strategic value of a molecule like 2-Bromo-4-ethynyl-1-methoxybenzene lies in its nature as a multifunctional building block. Such compounds, possessing multiple, selectively addressable functional groups, allow for the stepwise and controlled assembly of complex target molecules. This is particularly crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise molecular architecture dictates function.

The presence of both a bromo group (a handle for palladium-catalyzed cross-coupling) and a terminal alkyne (a partner in Sonogashira couplings and click reactions) on the same aromatic ring offers synthetic chemists a powerful tool. It allows for a sequence of reactions where one group can be reacted selectively while the other remains intact for a subsequent transformation. This orthogonal reactivity is highly desirable for building molecular complexity efficiently, underpinning its importance in drug discovery and materials science.

Detailed Research Findings: Synthesis and Application

The utility of this compound is demonstrated through its preparation and subsequent use in the synthesis of biologically active compounds.

Synthesis of the Building Block

A documented method for preparing this compound involves a one-carbon homologation of an aldehyde. researchgate.net Specifically, the synthesis starts from 3-bromo-4-methoxybenzaldehyde (B45424). researchgate.netresearchgate.netresearchgate.net This aldehyde is converted directly to the terminal alkyne, this compound, using dimethyl-1-diazo-2-oxopropylphosphonate, commonly known as the Bestmann-Ohira reagent. researchgate.netresearchgate.net This transformation is typically carried out in the presence of a base like potassium carbonate. researchgate.net

Table 1: Synthesis of this compound

| Starting Material | Reagent | Product |

| 3-Bromo-4-methoxybenzaldehyde | Dimethyl-1-diazo-2-oxopropylphosphonate, Potassium Carbonate | This compound |

Application in the Synthesis of Cadiolide Analogues

A key application demonstrating the synthetic utility of this compound is its use as a precursor in the synthesis of cadiolide analogues. researchgate.net These molecules were investigated as potential inhibitors of bacterial biofilm formation, a significant challenge in medicine. researchgate.net

In this synthetic route, the terminal alkyne functionality of this compound is exploited first. It undergoes a Sonogashira-type coupling reaction with benzoyl chloride. researchgate.net This reaction is catalyzed by a palladium complex (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI), forming the ynone, 1-(2-bromo-4-methoxyphenyl)-3-phenylprop-2-yn-1-one. researchgate.net This step showcases the specific reactivity of the ethynyl (B1212043) group while leaving the bromo substituent untouched for potential future modifications, illustrating the principle of orthogonal synthesis. This ynone serves as a critical intermediate for constructing the butenolide core of the cadiolide analogues via a subsequent Diels-Alder reaction. researchgate.net

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 859211-28-2 | researchgate.net |

| Molecular Formula | C₉H₇BrO | |

| Molecular Weight | 211.06 g/mol | |

| Physical Form | Powder | researchgate.net |

| Melting Point | 89-91 °C | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-ethynyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNNVRSAHPVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297000 | |

| Record name | 2-Bromo-4-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859211-28-2 | |

| Record name | 2-Bromo-4-ethynyl-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859211-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Ethynyl 1 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Bromo-4-ethynyl-1-methoxybenzene identifies two primary disconnections that form the basis of logical synthetic routes. The most apparent disconnections are the carbon-bromine (C-Br) bond and the carbon-carbon triple bond (C≡C).

Disconnection 1: C(sp)-C(sp²) bond: This disconnection points to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between an aryl halide and a terminal alkyne. This would involve a precursor like 2-bromo-4-iodo-1-methoxybenzene or 2,4-dibromo-1-methoxybenzene and an acetylene (B1199291) source.

Disconnection 2: C(sp²)-Br bond: This suggests an electrophilic aromatic substitution, specifically bromination, of a precursor molecule like 4-ethynyl-1-methoxybenzene.

These disconnections lead to two primary sequential strategies for introducing the functional groups, which are explored in the subsequent sections.

Conventional Synthetic Routes to this compound

Conventional routes rely on a sequence of well-understood reactions, primarily electrophilic aromatic substitution and palladium-catalyzed cross-coupling.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing a bromine atom onto the benzene (B151609) ring. msu.edu Aromatic rings, being electron-rich, are generally less reactive towards electrophiles like bromine (Br₂) compared to alkenes. pressbooks.publibretexts.org Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required to polarize the Br₂ molecule, making it a more potent electrophile. pressbooks.publibretexts.orgmasterorganicchemistry.com

The mechanism involves two key steps:

Electrophilic Attack: The nucleophilic benzene ring attacks the activated electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. msu.edulumenlearning.com This step is typically the rate-determining step due to the temporary loss of aromaticity. libretexts.orglumenlearning.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. msu.edulibretexts.org

When synthesizing this compound, the directing effects of the substituents on the benzene ring are crucial. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. If the synthesis starts with a precursor like 4-ethynyl-1-methoxybenzene, the methoxy group would direct the incoming bromine atom to the positions ortho to it (positions 2 and 6).

| Reagent | Catalyst | Description |

|---|---|---|

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | The most common and traditional method for brominating aromatic rings. msu.edupressbooks.pub |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | A milder source of electrophilic bromine, often used when harsh conditions need to be avoided. |

The introduction of the ethynyl (B1212043) group is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. youtube.com This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com

The catalytic cycle for the Sonogashira reaction generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromo-1-methoxy-4-halobenzene) to form a palladium(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt (e.g., CuI), transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the palladium(0) catalyst. youtube.com

This methodology is highly versatile and tolerates a wide range of functional groups. nih.govorgsyn.org

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst that facilitates the coupling cycle. orgsyn.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. youtube.com |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and aids in the formation of the copper acetylide. |

| Alkyne Source | Trimethylsilylacetylene (B32187) (TMSA), Ethynylbenzene | Provides the ethynyl group for the coupling reaction. |

The successful synthesis of this compound hinges on the correct sequence of bromination and ethynylation reactions. nih.govemory.edu

Route A: Bromination followed by Ethynylation: This route would start with a substituted anisole (B1667542), for instance, 4-bromoanisole. A second bromination would be directed by the methoxy group to the ortho position, yielding 2,4-dibromoanisole. A subsequent selective Sonogashira coupling at the more reactive 4-position would yield the target molecule. Alternatively, starting with 3-methoxyphenol (B1666288) and performing a bromination could also be a viable starting point.

Route B: Ethynylation followed by Bromination: This approach would begin with the synthesis of 4-ethynylanisole (B14333) from a precursor like 4-iodoanisole. The subsequent bromination would be directed by the strongly activating methoxy group to the 2-position, ortho to the methoxy group, leading to the final product.

The choice between these routes depends on the availability of starting materials, reaction yields, and the ease of purification of intermediates.

Advanced Synthetic Approaches

Modern synthetic chemistry offers alternative methods that can provide improved efficiency or milder reaction conditions.

Electrochemical methods are emerging as powerful and environmentally friendly tools in organic synthesis. youtube.com These techniques use electrical current to drive chemical reactions, often avoiding the need for harsh reagents. youtube.com The synthesis of arylalkynes, which are key precursors to this compound, can be achieved through electrochemical means. acs.org

For instance, aryl radicals can be generated electrochemically from aryl diazonium salts at the cathode. xmu.edu.cn These radicals can then react with alkynes to form the desired arylalkyne structure. xmu.edu.cn While not a direct synthesis of the target molecule, this method provides an advanced route to crucial intermediates. Cyclic voltammetry is often used to study the reduction potentials of the reactants and elucidate the reaction mechanism. xmu.edu.cnnih.gov This approach offers a greener alternative to traditional methods that may rely on stoichiometric metal reagents.

Stereoselective and Regioselective Considerations in Synthesis

When considering the synthesis of this compound, the concepts of stereoselectivity and regioselectivity play distinct roles.

Stereoselectivity: The target molecule, this compound, is an achiral compound, meaning it does not possess any stereocenters. As such, considerations of stereoselectivity, which involve controlling the formation of a specific stereoisomer, are not applicable to its direct synthesis.

Regioselectivity: In contrast, regioselectivity is a critical aspect of synthesizing this compound efficiently. The most common strategy relies on the differential reactivity of various halogen substituents on the aromatic ring. A typical and effective precursor for this synthesis is 2-bromo-4-iodo-1-methoxybenzene. chemicalbook.comnih.gov The synthetic approach exploits the higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling reaction is the method of choice for introducing the ethynyl group. wikipedia.orgorganic-chemistry.org By reacting 2-bromo-4-iodo-1-methoxybenzene with a terminal alkyne, such as trimethylsilylacetylene (TMSA), the coupling reaction occurs selectively at the more labile iodo-substituted position (the 4-position). The bromo-substituent at the 2-position remains intact under carefully controlled reaction conditions. A subsequent deprotection step removes the trimethylsilyl (B98337) (TMS) group to yield the terminal alkyne. This selective functionalization is a prime example of regiochemical control based on the inherent reactivity differences of the leaving groups.

The synthesis of the key precursor, 2-bromo-1-iodo-4-methoxybenzene, can be achieved from 2-bromo-4-methoxyaniline (B1279053) through a Sandmeyer-type reaction sequence. chemicalbook.com This involves diazotization of the aniline (B41778) followed by the introduction of iodine.

Catalytic Systems for Efficient Functionalization

The functionalization of the benzene ring to install the ethynyl group is almost exclusively achieved through the Sonogashira cross-coupling reaction. The efficiency of this transformation is highly dependent on the catalytic system employed. wikipedia.orgorganic-chemistry.org

The classic and most widely used catalytic system for the Sonogashira reaction involves a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst. wikipedia.org

Palladium Catalyst: The primary catalyst is typically a palladium(0) species, which can be generated in situ from palladium(II) precursors like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also commonly used. nih.gov The role of the palladium catalyst is to facilitate the oxidative addition to the aryl halide.

Copper(I) Co-catalyst: A copper(I) salt, most commonly copper(I) iodide (CuI), acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is crucial for the catalytic cycle. wikipedia.org

Base and Solvent: The reaction is carried out in the presence of an amine base, such as triethylamine (TEA) or diethylamine (B46881) (DEA), which also often serves as the solvent. The base is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. wikipedia.org

Recent advancements have also explored variations of the traditional system to enhance efficiency and substrate scope. These include the development of copper-free Sonogashira reactions, which are advantageous for synthesizing compounds that may be sensitive to copper. Furthermore, gold-catalyzed Sonogashira-type couplings have been reported, operating under mild conditions and showing excellent functional group tolerance. nih.gov

The table below summarizes a typical catalytic system for the regioselective Sonogashira coupling to form the precursor to this compound.

Table 1: Typical Catalytic System for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide Precursor | 2-Bromo-4-iodo-1-methoxybenzene | Substrate |

| Alkyne Source | Ethynyltrimethylsilane (TMSA) | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Main Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst |

| Base/Solvent | Triethylamine (TEA) | Base and Solvent |

Reactivity and Advanced Organic Transformations of 2 Bromo 4 Ethynyl 1 Methoxybenzene

Chemical Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that can participate in a variety of transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the site of the bromine atom. The reactivity of aryl bromides in these reactions is well-established, and 2-bromo-4-ethynyl-1-methoxybenzene is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgnih.govlibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orglibretexts.org For this compound, a Suzuki coupling would lead to the formation of a substituted biphenyl (B1667301) system, while retaining the reactive ethynyl (B1212043) group for further functionalization. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govarkat-usa.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. nih.govwikipedia.orgorganic-chemistry.org The mechanism proceeds through oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the alkene and β-hydride elimination. wikipedia.orglibretexts.org This reaction provides a route to introduce vinyl groups at the 2-position of the 4-ethynyl-1-methoxybenzene core. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne. epa.govlibretexts.orgwikipedia.org While this compound already contains an ethynyl group, the bromine atom can undergo a Sonogashira coupling with another terminal alkyne to generate a di-alkynyl substituted benzene (B151609) derivative. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org The relative reactivity of the aryl bromide allows for selective coupling without significant interference from the existing ethynyl group under controlled conditions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | Diarylalkyne |

Nucleophilic Displacement Pathways

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of the electron-donating methoxy (B1213986) group makes such reactions on this compound challenging. However, under specific conditions, such as the use of strong nucleophiles or with appropriate catalytic systems, displacement of the bromine can be achieved. The reactivity of similar bromo-methoxybenzene derivatives in nucleophilic substitution reactions suggests that this pathway is plausible. ontosight.ai

Chemical Reactivity of the Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse structural motifs.

Cycloaddition Reactions, Including Click Chemistry and [4+2] Cycloadditions

The ethynyl group readily participates in cycloaddition reactions, providing access to various cyclic and heterocyclic systems.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide. nih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. nih.govprecisepeg.com The ethynyl group of this compound can be readily clicked with various organic azides to generate highly functionalized triazole-containing aromatic compounds.

[4+2] Cycloadditions (Diels-Alder Reactions): While less common for simple alkynes, the ethynyl group can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, particularly in intramolecular contexts or when activated by adjacent electron-withdrawing groups. These reactions lead to the formation of six-membered rings. Additionally, formal [2+2] cycloaddition reactions of ethynylated compounds with reagents like tetracyanoethylene (B109619) have been reported, which can lead to the formation of highly conjugated systems. researchgate.net

Hydrometallation and Other Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond of the ethynyl group is susceptible to a variety of addition reactions, including hydrometallation.

Hydroboration: The hydroboration of terminal alkynes with borane (B79455) reagents, such as pinacolborane (HBpin), followed by oxidation, provides a route to aldehydes or ketones. The regioselectivity of the hydroboration can be controlled by the choice of catalyst and reaction conditions. For terminal alkynes like this compound, hydroboration can lead to the formation of either the Markovnikov or anti-Markovnikov addition product. Studies on similar compounds like 1-ethynyl-4-methoxybenzene have shown that hydroboration can proceed with high chemoselectivity and yield. nih.govacs.org

Terminal Alkyne Deprotonation and Subsequent Reactions

The proton on the terminal alkyne is weakly acidic and can be removed by a strong base to generate a powerful nucleophile, an acetylide. This acetylide can then be used in a variety of subsequent reactions to form new carbon-carbon bonds. For instance, the acetylide can react with electrophiles such as aldehydes, ketones, or alkyl halides. A common application of this reactivity is in the homocoupling (Glaser coupling) or heterocoupling of alkynes.

| Reaction Type | Reagent | Product Type |

| Click Chemistry (CuAAC) | Organic Azide (R-N₃) | 1,2,3-Triazole |

| [4+2] Cycloaddition | Diene | Six-membered Ring |

| Hydroboration | Borane (e.g., HBpin) | Alkenylboronate (precursor to aldehydes/ketones) |

| Deprotonation/Alkylation | Base, then Electrophile (e.g., R-X) | Substituted Alkyne |

Chemical Reactivity of the Methoxy Group and Aromatic Ring

The reactivity of the aromatic core of this compound is dictated by the interplay of the electronic effects of its three substituents: the methoxy (-OCH₃), bromo (-Br), and ethynyl (-C≡CH) groups. The methoxy group at position 1 is a powerful activating group, while the bromo group at position 2 and the ethynyl group at position 4 are both deactivating groups. wikipedia.orglibretexts.org This substitution pattern creates a nuanced reactivity profile, particularly in electrophilic aromatic substitution and metalation reactions.

Directing Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring govern the position of the incoming electrophile. wikipedia.org Both the methoxy group and halogens like bromine are classified as ortho-, para-directors. organicchemistrytutor.comchegg.com However, their influence on the reaction rate differs significantly.

The methoxy group is a strong activating group because the oxygen atom can donate a lone pair of electrons into the aromatic ring via resonance (+M effect). organicchemistrytutor.com This increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.commsu.edu

In the case of this compound, the positions available for substitution are 3, 5, and 6. The directing effects of the substituents are as follows:

Methoxy group (at C1): Strongly directs to the open ortho position, C6. The other ortho (C2) and the para (C4) positions are already substituted.

Bromo group (at C2): Weakly directs to its ortho position (C3) and its para position (C5).

Ethynyl group (at C4): Deactivates the ring.

When multiple substituents are present, the directing effect of the most powerful activating group dominates. libretexts.orglibretexts.org In this molecule, the methoxy group is the strongest activating group. Therefore, it exerts the primary control over the regioselectivity of electrophilic aromatic substitution.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| 1-Methoxy | C1 | Strong Activator (+M, -I) | Ortho, Para (positions 2, 4, 6) |

| 2-Bromo | C2 | Weak Deactivator (-I, +M) | Ortho, Para (positions 3, 5) |

This table summarizes the electronic influence of each substituent on the aromatic ring.

The result of this competition is a strong preference for electrophilic attack at the C6 position, which is ortho to the powerfully activating methoxy group. While minor products resulting from substitution at C3 and C5 might be formed due to the influence of the bromo substituent, the major product will arise from substitution at C6. For example, the bromination of a similarly substituted compound, methoxybenzene (anisole), yields predominantly the para-isomer, with a smaller amount of the ortho-isomer and only trace amounts of the meta. libretexts.org In this compound, with the para position blocked, the C6-ortho position is the most favored site.

Lithiation and Metalation Strategies for Further Functionalization

Metalation, particularly lithiation using organolithium reagents, offers a powerful method for functionalizing this compound at specific positions. The molecule presents three primary sites susceptible to reaction with a strong base like n-butyllithium (n-BuLi):

The Acetylenic Proton: The proton on the terminal alkyne is the most acidic proton in the molecule and will be readily removed by an organolithium reagent to form a lithium acetylide. This is typically the first site to react.

Halogen-Metal Exchange: The bromine atom at C2 can be swapped for a lithium atom. This lithium-halogen exchange is a very fast and common reaction, often occurring at low temperatures.

Directed Ortho-Metalation (DoM): The methoxy group can direct lithiation to one of its adjacent ortho positions. Since C2 is substituted with bromine, deprotonation would occur at the C6 position. This process is generally slower than alkyne deprotonation or halogen-metal exchange.

The outcome of a metalation reaction can be controlled by adjusting the stoichiometry of the organolithium reagent and the reaction conditions.

Potential Metalation Reactions and Products

| Reaction Site | Reagents/Conditions | Intermediate Product | Subsequent Functionalization |

|---|---|---|---|

| Acetylenic C-H | 1 eq. n-BuLi, low temp. | 2-Bromo-4-(lithioethynyl)-1-methoxybenzene | Reaction with electrophiles (e.g., aldehydes, alkyl halides) at the alkyne terminus. |

| C-Br Bond | ≥1 eq. t-BuLi or 2 eq. n-BuLi, low temp. | 2-Lithio-4-ethynyl-1-methoxybenzene (and lithiated alkyne) | Reaction with electrophiles to introduce a new substituent at the C2 position. |

This interactive table outlines strategies for selective functionalization via metalation.

By carefully selecting the reaction pathway, it is possible to introduce a wide variety of new functional groups at the C2, C6, or alkyne positions, making this compound a versatile building block in organic synthesis.

Cascade and Multi-Component Reactions Involving this compound

The unique arrangement of a halogen, an alkyne, and an activated aromatic ring makes this compound an ideal substrate for cascade (or domino) and multi-component reactions (MCRs). These powerful synthetic strategies allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot, which is efficient and atom-economical. taylorandfrancis.comnih.gov

Cascade reactions involving this substrate typically begin with a metal-catalyzed cross-coupling reaction at the C-Br bond, such as a Sonogashira, Heck, or Suzuki coupling. The newly introduced group can then undergo a subsequent intramolecular reaction with the appropriately positioned ethynyl group to form a new ring system.

For example, a palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne would yield a di-alkyne intermediate. This intermediate could then be subjected to conditions promoting a cyclization, such as an alkyne trimerisation, to build polycyclic aromatic systems. taylorandfrancis.com

Multi-component reactions (MCRs) involve the simultaneous reaction of three or more starting materials to form a single product that incorporates structural features from each component. nih.gov Substrates like this compound are valuable in MCRs due to their distinct reactive sites. An MCR could be designed where a palladium catalyst activates the C-Br bond for oxidative addition, followed by insertion of another reactant (like an alkene or carbon monoxide), and finally, a nucleophilic attack or cyclization involving the ethynyl group and a third component (like an amine). Such sequences can generate diverse and complex heterocyclic libraries from a common starting material.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Ethynyl 1 Methoxybenzene

Electronic Structure Analysis and Frontier Molecular Orbital Theory (FMO)

The electronic structure of a molecule is fundamental to its chemical behavior. For 2-Bromo-4-ethynyl-1-methoxybenzene, the interplay between the electron-donating methoxy (B1213986) group (-OCH3), the electron-withdrawing bromo (-Br) substituent, and the π-system of the ethynyl (B1212043) group (-C≡CH) on the benzene (B151609) ring creates a unique electronic environment.

Frontier Molecular Orbital Theory (FMO) is a key concept in understanding the reactivity and electronic properties of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed insights into these orbitals. longdom.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzene ring, while the LUMO is likely to be distributed over the ethynyl group and the carbon atom attached to the bromine, reflecting the electron-withdrawing nature of these substituents.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. They serve to demonstrate the concepts of FMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The methoxy group in this compound can rotate relative to the plane of the benzene ring. This rotation gives rise to different conformers. Computational methods can be used to perform a potential energy surface scan to identify the most stable conformation. It is generally expected that the planar conformation, where the methyl group of the methoxy moiety lies in the plane of the benzene ring, is the most stable due to favorable electronic delocalization.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule behaves at different temperatures and in different solvent environments. For this compound, MD simulations could be used to study the flexibility of the ethynyl group and the rotational dynamics of the methoxy group, providing a more complete picture of its conformational landscape.

Reaction Mechanism Elucidation and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reactions are of interest, such as Sonogashira coupling at the ethynyl position or nucleophilic aromatic substitution.

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. nih.gov According to TST, the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition state structures, providing valuable information about the reaction mechanism and its energetic barriers. For example, in a hypothetical nucleophilic substitution reaction, calculations could pinpoint the structure of the Meisenheimer complex intermediate and the associated transition states for its formation and decomposition.

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the identification and characterization of the compound. For instance, time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum.

The reactivity of this compound can be further explored by calculating various reactivity descriptors. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the methoxy group and the triple bond of the ethynyl group are expected to be electron-rich sites, while the hydrogen atom of the ethynyl group and the region around the bromine atom may show electrophilic character.

Fukui functions are another set of reactivity indicators derived from conceptual DFT. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Illustrative Predicted Spectroscopic and Reactivity Data for this compound

| Data Type | Parameter | Illustrative Predicted Value |

| NMR | ¹H Chemical Shift (ethynyl-H) | 3.5 ppm |

| ¹³C Chemical Shift (C≡CH) | 85 ppm | |

| ¹³C Chemical Shift (C≡CH) | 80 ppm | |

| IR | C≡C Stretch | 2100 cm⁻¹ |

| ≡C-H Stretch | 3300 cm⁻¹ | |

| UV-Vis | λmax | 285 nm |

| Reactivity | MEP Minimum (on Oxygen) | -0.05 a.u. |

| MEP Maximum (on ethynyl-H) | +0.04 a.u. |

Note: The values in this table are illustrative and based on typical computational predictions for similar molecules. They are intended to demonstrate the scope of computational prediction.

Applications of 2 Bromo 4 Ethynyl 1 Methoxybenzene in Advanced Materials Science

Precursor in Polymer Synthesis

The presence of both a halogen and a terminal alkyne makes 2-Bromo-4-ethynyl-1-methoxybenzene a suitable monomer for various polymerization reactions, enabling the synthesis of polymers with tailored structures and properties.

Conjugated polymers, characterized by alternating single and double or triple bonds along the polymer backbone, are a class of materials with interesting electronic and optical properties. Polyacetylenes are a specific type of conjugated polymer with a backbone consisting of alternating double bonds. The structure of this compound allows for its use in the synthesis of such polymers through cross-coupling reactions. For instance, the bromo and ethynyl (B1212043) functionalities are ideal for Sonogashira coupling, a widely used reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. mdpi.com

By reacting with itself or with other co-monomers, this compound can be polymerized to form conjugated polymers with a poly(phenylene ethynylene) backbone. The methoxy (B1213986) group on the phenyl ring can influence the polymer's solubility and electronic properties. The synthesis of such polymers from diethynylarenes has been explored, leading to materials with specific properties. nih.gov While the direct polymerization of this compound has not been extensively reported, the principles of polymerization of similar diethynylbenzene derivatives suggest its potential in creating linear, branched, or crosslinked polymers depending on the reaction conditions. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Groups Involved | Potential Polymer Structure |

| Homopolymerization (e.g., Sonogashira coupling) | Bromo and Ethynyl groups | Poly(methoxy-phenylene-ethynylene) |

| Copolymerization | Bromo and/or Ethynyl groups with other monomers | Alternating or random copolymers with tailored properties |

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a technique used to deposit thin films from a gas state (vapor) onto a solid substrate. This process utilizes plasma to lower the temperature required for the deposition. muni.cz Organosilicon compounds are often used as precursors in PECVD to create thin films with a range of properties. muni.cz While there is no specific literature on the use of this compound in PECVD, its volatility and aromatic nature suggest its potential as a precursor for the deposition of carbon-based thin films.

In a PECVD process, the precursor molecules are introduced into a vacuum chamber and are fragmented and activated by the plasma, leading to the formation of a thin film on the substrate. The properties of the resulting film, such as thickness, composition, and structure, can be controlled by adjusting the process parameters. Aromatic precursors can be used to deposit amorphous hydrogenated carbon films with specific optical and electronic properties.

Role in Organic Electronic and Optoelectronic Materials

The potential for this compound to form conjugated polymers makes it a candidate for applications in organic electronics and optoelectronics. The electronic and optical properties of conjugated polymers are highly dependent on their molecular structure, including the nature of the monomer units and their arrangement in the polymer chain. iupac.org

Polymers incorporating methoxybenzene units can exhibit favorable optoelectronic properties due to the electron-donating nature of the methoxy group, which can influence the HOMO and LUMO energy levels of the material. acs.org By carefully designing the polymer architecture, it is possible to tune the bandgap and other electronic properties for specific applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of conjugated polymers from various building blocks is a key strategy in the development of new optoelectronic materials. taylorfrancis.com

Development of Novel Materials with Tailored Electronic or Photophysical Properties

The ability to modify the structure of this compound before or after polymerization provides a route to novel materials with tailored electronic and photophysical properties. The bromo group can be substituted through various chemical reactions to introduce different functional groups, which can further tune the material's properties. mdpi.com

For example, attaching different side chains to the polymer backbone can affect its solubility, morphology, and electronic characteristics. This "side-chain engineering" is a common strategy in the design of functional organic materials. The development of materials with precisely controlled properties is crucial for advancing the performance of organic electronic devices.

Integration into Responsive and Adaptive Materials Systems

Stimuli-responsive polymers are "smart" materials that can change their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemicals. rsc.orgrsc.org These materials are of great interest for applications in sensors, actuators, and drug delivery systems.

Role of 2 Bromo 4 Ethynyl 1 Methoxybenzene in Supramolecular Chemistry and Ligand Design

Design and Self-Assembly through Non-Covalent Interactions

The spatial arrangement of the bromo, ethynyl (B1212043), and methoxy (B1213986) substituents on the phenyl ring of 2-Bromo-4-ethynyl-1-methoxybenzene dictates its potential for engaging in various non-covalent interactions, which are fundamental to the construction of supramolecular assemblies. These interactions, including hydrogen bonds and π-stacking, govern the molecule's behavior in the solid state, influencing crystal packing and the formation of extended networks.

While specific studies detailing the hydrogen bonding networks of this compound are not extensively documented, the molecular structure possesses the necessary components for such interactions. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, while the acetylenic proton (C≡C-H) and the aromatic protons can serve as hydrogen bond donors. This gives rise to the potential for C-H...O interactions, which are recognized as significant forces in the stabilization of crystal structures.

The aromatic ring of this compound is a key feature enabling π-stacking and other aromatic interactions, which are powerful tools in crystal engineering for the design of functional materials. researchgate.netbldpharm.com The electron-rich nature of the benzene (B151609) ring, influenced by the electron-donating methoxy group, can facilitate π-π interactions with other aromatic systems.

Scaffold for Supramolecular Synthons and Building Blocks

The concept of supramolecular synthons, which are structural units within molecules that can form reliable and predictable non-covalent interactions, is central to the design of complex supramolecular architectures. This compound is a valuable scaffold for several important synthons due to its trifunctional nature.

The bromo-substituent can participate in halogen bonding (C-Br...X), a directional interaction that is increasingly utilized in crystal engineering. The ethynyl group is a versatile synthon, capable of forming hydrogen bonds (as a donor) and interacting with metal centers. The methoxy group, as previously mentioned, acts as a hydrogen bond acceptor. The combination of these groups allows for the programmed assembly of molecules into one-, two-, or three-dimensional networks. For example, the interplay between halogen bonding and hydrogen bonding can lead to robust and predictable packing motifs. Studies on other bromo-anisole derivatives have shown how bromine atoms can mediate different supramolecular interactions, including C-H...Br contacts. nih.gov

Development of Ligands for Transition Metal Catalysis

The functional groups of this compound make it an excellent starting material for the synthesis of ligands for transition metal catalysis. The terminal alkyne can be readily functionalized through reactions such as the Sonogashira coupling, while the bromo-substituent provides a handle for cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups.

This compound has been utilized as a precursor in the synthesis of more complex molecules, some of which have applications in catalysis. researchgate.netresearchgate.net Its utility in Sonogashira coupling, cyclization, and cycloaddition reactions has been noted for producing paramagnetic ligands and polyradical scaffolds. researchgate.net

The structure of this compound is well-suited for the construction of chelate and macrocyclic ligands. The ortho-positioning of the bromo and methoxy groups, along with the para-ethynyl group, allows for the stepwise introduction of coordinating atoms to create multidentate ligands.

For instance, the ethynyl group can be coupled with another aromatic ring, which can then be functionalized to create a bidentate or tridentate ligand. The bromo group can be replaced by a phosphine or an amine group, which are common coordinating moieties in transition metal catalysts. By carefully choosing the reaction sequence, it is possible to synthesize macrocyclic ligands where the this compound unit forms a part of a larger ring system. These types of ligands are highly valuable in catalysis as they can enforce specific coordination geometries and create a well-defined microenvironment around the metal center, leading to enhanced selectivity and activity.

The electronic and steric properties of the substituents on a ligand have a profound impact on the performance of the resulting catalyst. In ligands derived from this compound, the methoxy and bromo groups play a crucial role in modulating these properties.

The electron-donating methoxy group increases the electron density on the aromatic ring and any coordinating atoms attached to it. This can enhance the electron-donating ability of the ligand, which in turn can affect the electronic properties of the metal center and influence the catalytic cycle. Conversely, the bromo group is electron-withdrawing and sterically demanding. Its presence can influence the bond angles and steric accessibility of the catalytic site.

The ability to tune these substituent effects is a key aspect of modern catalyst design. By modifying or replacing the bromo and methoxy groups, chemists can fine-tune the electronic and steric environment of the catalyst to optimize its performance for a specific reaction. For example, replacing the bromo group with other halogens or pseudo-halogens can systematically alter the ligand's properties.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 4 Ethynyl 1 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Bromo-4-ethynyl-1-methoxybenzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary information regarding the chemical environment of each type of proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the three aromatic protons, and the terminal ethynyl (B1212043) proton. The chemical shifts (δ) and splitting patterns are dictated by the electronic effects of the bromo, methoxy, and ethynyl substituents. The methoxy group (-OCH₃) typically appears as a sharp singlet, while the aromatic protons exhibit splitting due to coupling with their neighbors. The terminal acetylenic proton is also expected to be a singlet.

The ¹³C NMR spectrum, usually recorded with proton decoupling, shows a single peak for each unique carbon atom. The positions of the aromatic carbon signals are influenced by the substituents, and the two carbons of the ethynyl group have characteristic chemical shifts.

Illustrative ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| -OC H₃ | ~3.9 | ~56.0 | The methoxy group signal is a singlet in the ¹H NMR. Its carbon appears in the typical range for methoxy groups on an aromatic ring. beilstein-journals.org |

| Ar-H (H-5) | ~7.3 | ~134.0 | This proton is ortho to the ethynyl group and meta to the bromine, likely appearing as a doublet. |

| Ar-H (H-3) | ~7.2 | ~117.5 | This proton is ortho to the bromine and meta to the ethynyl group, likely appearing as a doublet of doublets. |

| Ar-H (H-6) | ~6.8 | ~112.0 | This proton is ortho to the methoxy group and meta to the ethynyl group, expected to be the most upfield aromatic signal, appearing as a doublet. |

| ≡C-H | ~3.1 | ~82.0 | The terminal alkyne proton signal is a singlet. The corresponding carbon is deshielded. |

| C-Br (C-2) | - | ~114.0 | The carbon directly attached to bromine is shielded by the halogen. |

| C-OCH₃ (C-1) | - | ~159.0 | The carbon attached to the electron-donating methoxy group is significantly deshielded. |

| C-C≡CH (C-4) | - | ~119.0 | The aromatic carbon to which the ethynyl group is attached. |

| -C ≡CH | - | ~79.0 | The internal alkyne carbon. |

Note: The predicted values are based on known data for structurally similar compounds such as 2-bromoanisole, 4-bromoanisole, and 1-ethynyl-4-methoxybenzene. nih.govspectrabase.comnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. nist.gov For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. For instance, a cross-peak between the signals for H-5 and H-6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). nist.govsigmaaldrich.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.9 ppm would correlate with the carbon signal at ~56.0 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). nih.govsigmaaldrich.com This is vital for piecing together the full connectivity and confirming the substitution pattern. Key expected HMBC correlations would include:

A correlation from the methoxy protons (~3.9 ppm) to the C-1 carbon (~159.0 ppm).

Correlations from the ethynyl proton (~3.1 ppm) to the C-4 and C-3 carbons of the aromatic ring.

Correlations from the aromatic protons to neighboring carbons, which helps to definitively place the substituents.

Expected Key 2D NMR Correlations for Structural Confirmation

| Technique | Correlating Nuclei | Purpose |

| COSY | ¹H (H-5) ↔ ¹H (H-6) | Confirms adjacency of aromatic protons. |

| ¹H (H-6) ↔ ¹H (H-5) | Confirms adjacency of aromatic protons. | |

| HSQC | ¹H (methoxy) ↔ ¹³C (methoxy) | Assigns the -OCH₃ group. |

| ¹H (aromatic) ↔ ¹³C (aromatic) | Assigns each aromatic proton to its carbon. | |

| ¹H (ethynyl) ↔ ¹³C (ethynyl) | Assigns the terminal alkyne proton and carbon. | |

| HMBC | ¹H (methoxy) ↔ ¹³C (C-1) | Confirms the attachment point of the methoxy group. |

| ¹H (ethynyl) ↔ ¹³C (C-4, C-3, C-5) | Confirms the attachment point of the ethynyl group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identification

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard for analyzing reaction mixtures and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would show a peak for the compound, and its retention time serves as an identifying characteristic. The mass spectrometer then provides a mass spectrum of the eluting compound, which should show a molecular ion peak corresponding to its molecular weight, confirming its identity. sigmaaldrich.comelsevier.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds. bldpharm.com For purity analysis, a reversed-phase HPLC column would separate the target compound from non-polar impurities and starting materials. The mass spectrometer detector would confirm the molecular weight of the compound in the main peak of the chromatogram. Commercial suppliers often use LC-MS to verify the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's mass, which can be used to determine its elemental formula. This is particularly important for distinguishing between compounds that have the same nominal mass but different elemental compositions. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units for the ⁷⁹Br and ⁸¹Br isotopes. beilstein-journals.org

HRMS Data for this compound (C₉H₇BrO)

| Isotopologue | Calculated Exact Mass (Da) | Abundance (%) |

| C₉H₇⁷⁹BrO | 210.97312 | 100.0 |

| C₉H₇⁸¹BrO | 212.97107 | 97.3 |

An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) provides definitive confirmation of the compound's elemental formula. beilstein-journals.org

Advanced Ionization Methods for Complex Mixture Analysis

While standard Electron Ionization (EI) is common in GC-MS, it can sometimes cause extensive fragmentation, leading to a weak or absent molecular ion peak. Softer ionization techniques are often preferred, especially in LC-MS, for analyzing complex mixtures or fragile molecules.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is highly effective for polar compounds and is commonly used in LC-MS systems. For derivatives of this compound, ESI would be instrumental in identifying reaction products and intermediates in a complex mixture with minimal fragmentation. beilstein-journals.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method suitable for less polar, volatile compounds that are not easily ionized by ESI. It also tends to produce protonated molecules [M+H]⁺ and is less susceptible to matrix effects than ESI, making it a robust choice for analyzing samples from complex biological or environmental matrices.

These advanced methods are crucial when synthesizing derivatives of this compound, allowing for the monitoring of reaction progress and the identification of products in the crude reaction mixture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For this compound, these spectra provide definitive evidence for its key structural features: the methoxy group, the ethynyl group, and the substituted benzene (B151609) ring.

In IR spectroscopy, molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes, leading to net changes in the molecular dipole moment. bartleby.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information on molecular vibrations.

The characteristic vibrational frequencies for this compound are derived from its constituent parts. The anisole (B1667542) moiety (methoxybenzene) shows two distinct C-O stretching bands. bartleby.compearson.com The asymmetrical C-O-C stretch appears at a higher frequency (~1250 cm⁻¹) due to increased double-bond character from resonance, while the symmetrical stretch is found at a lower frequency (~1040 cm⁻¹). bartleby.com

The terminal alkyne (ethynyl) group gives rise to a sharp, weak C≡C stretching band around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretching band near 3300 cm⁻¹. The substituted aromatic ring produces several characteristic bands: C-H stretching vibrations above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. bartleby.comresearchgate.net The C-Br stretch is typically observed in the lower frequency region of the spectrum (500-600 cm⁻¹).

Theoretical calculations, often using Density Functional Theory (DFT) at levels like B3LYP/6–311++G(d,p), can be used to compute the vibrational frequencies and compare them with experimental data, aiding in the precise assignment of each vibrational mode. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne (C≡C-H) | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy (O-CH₃) | C-H Stretch | 2830 - 2960 | Medium |

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 | Weak, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methoxy (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Methoxy (C-O-C) | Symmetric Stretch | ~1040 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly the π → π* transitions associated with conjugated systems. The UV-Vis spectrum of this compound is dominated by the absorptions of the substituted benzene ring.

Benzene itself exhibits characteristic absorption bands, and the presence of substituents alters the wavelength and intensity of these bands. acs.org Substituents are broadly classified as activating or deactivating based on their electronic effects. libretexts.org

Methoxy Group (-OCH₃): This is an activating group that donates electron density to the aromatic ring through resonance, causing a bathochromic shift (shift to longer wavelengths) of the absorption maxima. libretexts.org

Ethynyl Group (-C≡CH): This group extends the π-conjugation of the benzene ring, which significantly shifts the absorption bands to longer wavelengths (bathochromic shift) and increases their intensity (hyperchromic effect). researchgate.net

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can be applied to single crystals or to polycrystalline powders.

For this compound, a single-crystal XRD analysis would provide a wealth of information, including:

Exact bond lengths and bond angles for every atom in the molecule.

The conformation of the molecule and the planarity of the aromatic ring.

The arrangement of molecules within the crystal lattice (crystal packing).

The nature of intermolecular interactions, such as C-H⋯π interactions, which can influence the physical properties of the solid. mdpi.com

Table 2: Example Crystal Data for an Analogous Compound (4-Benzyloxy-2-bromo-1-methoxybenzene) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1415 (7) |

| b (Å) | 8.2635 (7) |

| c (Å) | 25.287 (2) |

| β (°) | 94.401 (10) |

| Volume (ų) | 1279.5 (2) |

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from reaction mixtures, impurities, or its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating components in a liquid mixture. For aromatic compounds like this compound, reversed-phase HPLC is the most common approach.

In a typical setup, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). wur.nl The separation is driven by the differential partitioning of the analytes between the stationary and mobile phases. Due to the aromatic nature of the target compound, stationary phases that facilitate π-π interactions, such as those with biphenyl (B1667301) functional groups, can offer unique selectivity for separating it from structurally similar isomers or impurities. sigmaaldrich.comchromforum.org

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. researchgate.net This is particularly useful for resolving complex mixtures or separating positional isomers, which can be challenging with conventional HPLC. researchgate.netmtc-usa.comwelch-us.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. This compound, as a substituted benzene derivative, is sufficiently volatile for GC analysis.

In GC, the sample is vaporized and separated as it travels through a capillary column, propelled by an inert carrier gas. The choice of the column's stationary phase is critical for achieving good separation. For aromatic compounds, columns with phases like a DB-HeavyWAX are often employed. nih.govtandfonline.com GC is frequently coupled with a mass spectrometer (GC-MS), which allows for both the separation and the definitive identification of the individual components based on their mass-to-charge ratio and fragmentation patterns. nih.govscioninstruments.com For a compound like this compound, derivatization is generally not required, as the molecule is already volatile enough for analysis. youtube.com

Two-Dimensional Liquid Chromatography (2D-LC)

For exceptionally complex mixtures where single-dimension chromatography is insufficient, two-dimensional liquid chromatography (2D-LC) provides a dramatic increase in separation power. chromatographyonline.com This technique couples two independent liquid chromatography separations in a single analysis. nih.govyoutube.com

There are two main modes of 2D-LC:

Heart-cutting (LC-LC): In this targeted approach, only a specific, unresolved portion of the eluent from the first column (the 'heart') is transferred to a second, different column for further separation. selectscience.netmdpi.com

Comprehensive 2D-LC (LCxLC): The entire sample is subjected to separation in both dimensions. The effluent from the first column is continuously sampled and transferred in small fractions to a second, fast-separating column. nih.gov

The power of 2D-LC lies in using two columns with different separation mechanisms (e.g., reversed-phase and normal-phase, or ion-exchange and reversed-phase), a concept known as orthogonality. mdpi.com This enhanced resolution would be invaluable for isolating this compound from a complex matrix containing numerous structurally related byproducts or isomers.

Future Research Directions and Emerging Paradigms for 2 Bromo 4 Ethynyl 1 Methoxybenzene

Sustainable and Green Chemistry Approaches in Synthesis

The current synthesis of 2-Bromo-4-ethynyl-1-methoxybenzene often involves the conversion of 3-bromo-4-methoxybenzaldehyde (B45424) using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.netrptu.deresearchgate.net While effective, future research is geared towards aligning this process with the principles of green chemistry.

Key areas of development include:

Alternative Reagents: Research into replacing phosphorus-based reagents like the Bestmann-Ohira reagent with more environmentally benign catalytic systems. This could involve exploring transition-metal-catalyzed alkynylation reactions that offer high atom economy and reduce waste.

Solvent Minimization: Investigating syntheses in greener solvents, such as bio-derived solvents or even solvent-free conditions, to reduce the environmental impact associated with volatile organic compounds (VOCs).

Energy Efficiency: The development of synthetic routes that proceed at lower temperatures and pressures, potentially through the use of novel catalysts, would contribute to a more sustainable process.

Waste Reduction: Focusing on reaction pathways that minimize the formation of by-products, simplifying purification processes and reducing chemical waste. The use of catalytic rather than stoichiometric reagents is a primary goal in this area.

The classification of related aromatic compounds under "Green Technology" applications underscores the industry's move towards more sustainable chemical solutions. americanelements.com

Integration into Continuous Flow Chemistry and Microfluidic Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and reproducibility. The integration of the synthesis of this compound into such systems is a logical next step for process optimization.

Potential Advantages:

Enhanced Safety: Many reactions, including those to form alkynes, can involve unstable intermediates or exothermic events. Flow reactors, with their small reaction volumes and superior temperature control, can mitigate these risks.

Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time) in microfluidic and continuous flow systems can lead to higher yields and selectivities, reducing the need for extensive purification.

Automation and Scalability: Once a process is optimized in a flow system, it can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel. This allows for efficient, on-demand production.

While specific literature detailing the continuous flow synthesis of this particular compound is not yet prevalent, it represents a significant area for future industrial and academic research.

Bio-Inspired Chemical Transformations and Biocatalysis

Nature provides a vast blueprint for efficient and highly selective chemical transformations. Harnessing this power through biocatalysis and bio-inspired chemistry presents a promising frontier for the synthesis and modification of this compound.

Future Research Avenues:

Enzymatic Synthesis: Exploring the use of enzymes to catalyze key steps in the synthesis. For example, enzymes could be developed to perform the specific halogenation of a precursor molecule or to facilitate other functional group interconversions under mild, aqueous conditions.

Bio-Inspired Catalysts: Designing synthetic catalysts that mimic the active sites of metalloenzymes could lead to novel, highly efficient methods for reactions involving the alkyne or aryl halide moieties of the molecule.

Derivatization: While the compound itself is a building block for bioactive molecules like cadiolide analogues researchgate.net, biocatalysis could be used to create novel derivatives, potentially enhancing their biological activity or tailoring their properties for specific applications.

Advanced Applications in Nanomaterials and Surface Chemistry

The structural features of this compound make it an excellent candidate for applications in materials science, particularly in the fields of nanomaterials and surface chemistry. americanelements.com The terminal alkyne group is especially valuable for its ability to participate in highly reliable "click" reactions.

Key Application Areas:

Surface Functionalization: The ethynyl (B1212043) group can be readily used to anchor the molecule to surfaces of nanoparticles, polymers, or semiconductor materials via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the precise tuning of surface properties, such as hydrophobicity or electronic characteristics.

Nanomaterial Synthesis: As a building block, it can be incorporated into the structure of advanced materials. Its rigid aromatic core and reactive handles (alkyne and bromo groups) allow for the construction of complex, functional polymers and metal-organic frameworks (MOFs).

Molecular Electronics: The conjugated system of the molecule suggests potential use in organic electronics. Derivatives could be synthesized and studied for their conductive or semi-conductive properties when assembled into thin films or other nanostructures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 859211-28-2 sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 211.06 g/mol sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 89-91 °C sigmaaldrich.com |

| InChI Key | DKZNNVRSAHPVGF-UHFFFAOYSA-N sigmaaldrich.com |

Machine Learning and Artificial Intelligence for Predictive Chemistry and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools offer exciting future prospects.

Prospective Applications:

Predictive Synthesis: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing the compound and its derivatives, potentially accelerating the discovery of more efficient and sustainable routes.

Property Prediction: Machine learning models can be trained to predict the physicochemical, electronic, and even biological properties of novel compounds derived from this compound. This allows researchers to screen vast virtual libraries of potential molecules and prioritize the most promising candidates for synthesis.

De Novo Design: Advanced AI could design entirely new molecules based on this scaffold, tailored to possess specific properties for applications in medicine, materials science, or electronics.

Table 2: Summary of Future Research Directions

| Research Area | Key Focus | Potential Impact |

|---|---|---|

| Sustainable Chemistry | Development of greener reagents, solvent reduction, and catalytic processes. | Reduced environmental footprint, lower costs, and improved safety. |

| Continuous Flow | Integration of synthesis into microfluidic and flow chemistry systems. | Enhanced process control, scalability, and product consistency. |

| Biocatalysis | Use of enzymes and bio-inspired catalysts for synthesis and modification. | Highly selective transformations under mild conditions. |

| Nanomaterials | Application as a building block for functional surfaces and materials. | Creation of advanced materials for electronics and targeted therapies. |

| AI & Machine Learning | Predictive modeling for synthesis, property prediction, and molecular design. | Accelerated discovery and optimization of new functional molecules. |

Q & A

Q. What are the common synthetic routes for 2-Bromo-4-ethynyl-1-methoxybenzene, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step strategies:

Protection of hydroxyl groups : Start with a methoxyphenol derivative; protect hydroxyl groups using acetyl or benzyl groups to prevent unwanted side reactions .

Bromination : Use electrophilic brominating agents (e.g., NBS in acetonitrile) for regioselective bromination at the ortho position relative to the methoxy group .

Introduction of ethynyl group : Employ Sonogashira coupling with terminal alkynes under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in inert atmospheres .

Key Conditions : Maintain anhydrous conditions, control temperature (60–80°C), and use triethylamine as a base to neutralize HBr byproducts.

Q. How can researchers characterize this compound to confirm structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify methoxy (δ ~3.8 ppm), ethynyl (δ ~2.5–3.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with computed PubChem data .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles, as demonstrated for analogous brominated methoxybenzenes .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 226.99 for C₉H₇BrO) and isotopic patterns for bromine .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- pH Sensitivity : Stable in pH 5–9; avoid strongly acidic/basic conditions to prevent hydrolysis of the ethynyl or methoxy groups .

- Light and Air : Store in amber vials under nitrogen to inhibit photo-degradation and oxidation of the ethynyl group.

- Temperature : Store at –20°C for long-term stability; short-term use at room temperature is acceptable if handled under inert gas .

Advanced Questions

Q. How do substituent effects (bromo, ethynyl, methoxy) influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a Directing Group : The bromine atom acts as an ortho/para director, favoring coupling at the ethynyl group’s position.

- Ethynyl Group Reactivity : Enhances electron density via conjugation, facilitating Pd-catalyzed couplings (e.g., Sonogashira, Suzuki).

- Steric and Electronic Effects :

| Substituent | Electronic Effect | Preferred Reaction Site |

|---|---|---|

| –OCH₃ | Electron-donating | Activates para position |

| –Br | Electron-withdrawing | Directs to meta/para |

| –C≡CH | Mildly activating | Ortho to methoxy |

| Use DFT calculations to predict reactivity trends and validate with experimental screening . |

Q. What experimental strategies resolve contradictions in reported biological activity data for halogenated methoxybenzenes?

- Methodological Answer :

- Data Normalization : Account for variations in assay conditions (e.g., pH, solvent polarity) that may alter compound solubility or reactivity .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-Bromo-4-chloro-2-ethynylbenzene) to isolate the ethynyl group’s contribution to bioactivity .